molecular formula C14H18BrClN2OS B11950122 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hbr CAS No. 26847-11-0

3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hbr

Cat. No.: B11950122
CAS No.: 26847-11-0
M. Wt: 377.7 g/mol
InChI Key: MAGGATIDVVMDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine HBr is a hydrobromide salt of a thiazolo[3,2-a]pyrimidine derivative. Key structural features include:

  • 4-Chlorophenyl substituent: Aromatic ring with an electron-withdrawing chlorine atom at the para position, which may enhance metabolic stability and influence intermolecular interactions (e.g., π-stacking or halogen bonding) .
  • HBr counterion: The hydrobromide salt form likely improves crystallinity and aqueous solubility compared to the free base .

Thiazolo[3,2-a]pyrimidine derivatives are known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often modulated by substituents on the core structure .

Properties

CAS No.

26847-11-0

Molecular Formula

C14H18BrClN2OS

Molecular Weight

377.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-ethyl-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol;hydrobromide

InChI

InChI=1S/C14H17ClN2OS.BrH/c1-2-12-14(18,10-4-6-11(15)7-5-10)17-9-3-8-16-13(17)19-12;/h4-7,12,18H,2-3,8-9H2,1H3;1H

InChI Key

MAGGATIDVVMDRH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N2CCCN=C2S1)(C3=CC=C(C=C3)Cl)O.Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Halo Ketones

The first step employs 3-bromo-3-(p-chlorobenzoyl)propionic acid or its esters reacted with 2-imidazolidinethione in polar aprotic solvents. For example, a mixture of 3-bromo-3-(p-chlorobenzoyl)propionic acid (11.64 g, 0.04 mol) and 2-mercapto-1-methylimidazole (4.56 g, 0.04 mol) in glacial acetic acid is heated on a steam bath for 2–3.5 hours. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the halo ketone, forming a tetrahedral intermediate that cyclizes into the 3-hydroxy-thiazolo[3,2-a]pyrimidine framework.

Table 1: Representative Cyclocondensation Conditions

ReactantSolventTemperatureTimeYield
3-Bromo-3-(p-chlorobenzoyl)propionic acidGlacial acetic acid100°C2 hr72%
3-Benzoyl-3-bromopropionic acid methyl esterAcetone50°C3 hr68%

Esterification and Solvent Optimization

Variants of the core method involve esterifying the propionic acid side chain to enhance solubility or modify reactivity. For instance, substituting 3-bromo-3-(p-chlorobenzoyl)propionic acid with its ethyl ester derivative enables reactions in lower-polarity solvents like dimethoxyethane.

Table 2: Impact of Ester Groups on Reaction Outcomes

Ester GroupSolventProduct Purity (HPLC)Melting Point
MethylAcetone98.5%169–170°C
EthylDimethoxyethane97.2%173–175°C

Ester derivatives exhibit higher crystallinity, facilitating purification via recrystallization from acetonitrile or ethanol-dimethoxyethane mixtures. The ethyl ester variant, for example, yields 16.0 g of pure product after recrystallization, with a melting point of 169–170°C.

Alternative Halogenated Intermediates

Substituting the p-chlorophenyl group with other aryl halides (e.g., p-bromophenyl, p-trifluoromethylphenyl) diversifies the synthetic pathway. For example, 3-bromo-3-(p-trifluoromethylbenzoyl)propionic acid reacts with 2-imidazolidinethione under standard conditions to yield 3-(p-trifluoromethylphenyl)-2,3,5,6-tetrahydro-3-hydroxyimidazo[2,1-b]thiazole-2-acetic acid hydrobromide.

Table 3: Halogenated Derivatives and Their Properties

Aryl GroupMolecular FormulaYield
p-ChlorophenylC₁₄H₁₈BrClN₂OS72%
p-TrifluoromethylC₁₅H₁₈BrF₃N₂OS65%
p-NitrophenylC₁₄H₁₇BrN₃O₃S58%

Purification and Analytical Validation

Crude products are typically washed with ether to remove unreacted starting materials, followed by recrystallization from acetonitrile or ethanol-dimethoxyethane mixtures. Elemental analysis confirms stoichiometry, as seen in the hydrobromide salt of 3-(p-chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5H-thiazolo[3,2-a]pyrimidine:

Table 4: Elemental Analysis Data

ElementCalculated (%)Observed (%)
C41.4441.81
H3.403.53
Br19.6919.35
Cl8.748.58

Mechanistic Insights and Kinetic Considerations

The reaction’s progress is monitored via thin-layer chromatography (TLC) or infrared (IR) spectroscopy, with the 3-hydroxy intermediate (ν(OH) ≈ 3200 cm⁻¹) gradually diminishing as dehydration proceeds. Prolonged heating beyond 3.5 hours risks side reactions, such as over-dehydration or ester hydrolysis, necessitating precise temperature control.

Scale-Up and Industrial Feasibility

Glacial acetic acid emerges as the preferred solvent for large-scale synthesis due to its dual role as catalyst and solvent, minimizing byproduct formation. A pilot-scale reaction using 0.5 mol of 3-bromo-3-(p-chlorobenzoyl)propionic acid in 2 L of glacial acetic acid achieves a 70% yield, underscoring industrial viability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar thiazolo-pyrimidine structures exhibit significant anticancer properties. For example, a study on Mannich bases derived from pyrimidines demonstrated potent antiproliferative effects against various human cancer cell lines, suggesting that 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5H-thiazolo(3,2-a)pyrimidine HBr could exhibit similar activity. Specific growth inhibition values (GI50) were reported between 0.01 to 79.4 µM for related compounds, indicating promising potential for further research in cancer therapeutics .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of enzymes such as carbonic anhydrases and cholinesterases. Studies have shown that derivatives of thiazolo-pyrimidine can significantly inhibit these enzymes, which are important targets in the treatment of conditions like glaucoma and Alzheimer's disease . The inhibition profiles of these compounds often exceed those of established drugs, making them candidates for new therapeutic agents.

Case Studies

  • Antiproliferative Activity : A series of imidazo[1,2-a]pyrimidine Mannich bases were synthesized and tested for their antiproliferative activity against three different human cancer cell lines (HepG2, A2780, MCF7). These studies revealed that many synthesized compounds exhibited significant growth inhibition comparable to standard chemotherapeutic agents .
  • Enzyme Inhibition Studies : Research involving isatin Mannich bases showed impressive inhibition against acetylcholinesterase and butyrylcholinesterase at nanomolar levels. The structure-activity relationship indicated that modifications to the thiazolo-pyrimidine framework could enhance inhibitory potency, suggesting a pathway for optimizing derivatives of 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5H-thiazolo(3,2-a)pyrimidine HBr for therapeutic use .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Substituents Biological Activity (IC₅₀ or Equivalent) Key References
Target Compound: 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo[3,2-a]pyrimidine HBr 4-ClPh, 2-Et, 3-OH, HBr salt Not reported in evidence
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-BrPh, 7-Me, 3-oxo, 6-COOEt N/A (Crystal structure studied)
6-Ethyl 2,3-dimethyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3,6-tricarboxylate (4e) 4-ClPh, 6-Et, 2,3-Me, 7-Me, tricarboxylate Cytotoxic (IC₅₀ = 6.26 ± 0.6 μM)
5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl}-thiophene-2-carboxylic acid (19b) 4-ClPh, pyrrolo-triazolo-pyrimidine hybrid, thiophene-carboxylic acid Anticancer (>Doxorubicin activity)

Key Observations :

  • Halogen Substituents: The 4-chlorophenyl group in the target compound and compound 4e is associated with enhanced cytotoxicity, likely due to improved membrane penetration and target affinity.
  • Hydroxy vs.

Key Observations :

  • The target compound’s synthesis is inferred to parallel methods in , where halogenated aldehydes and ketones are cyclized with thiourea derivatives. The HBr salt formation step may involve acidification with hydrobromic acid.
  • Compound 4e employs esterification at multiple positions, highlighting the versatility of the thiazolo[3,2-a]pyrimidine core for functionalization.

Physicochemical and Crystallographic Properties

  • Crystal Packing : The bromophenyl analogue in exhibits π-halogen interactions, while the target compound’s 4-chlorophenyl group may engage in weaker Cl···π interactions. The HBr salt likely forms ionic lattices with improved thermal stability .
  • Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than neutral forms, which could favor pharmacokinetic properties in the target compound compared to neutral analogues like 4e .

Biological Activity

3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine HBr (CAS Number: 26847-11-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C14H19BrClN2OSC_{14}H_{19}BrClN_{2}OS with a molecular weight of approximately 378.74 g/mol. Its structure includes a thiazole ring fused with a pyrimidine unit, which is significant in determining its biological activity.

PropertyValue
Molecular FormulaC14H19BrClN2OSC_{14}H_{19}BrClN_{2}OS
Molecular Weight378.74 g/mol
CAS Number26847-11-0

Antitumor Activity

Research has indicated that compounds with similar structures to 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine HBr exhibit significant antitumor properties. For instance, pyrimidine-based compounds have been shown to induce apoptosis in various cancer cell lines. Studies suggest that the thiazole and pyrimidine moieties may interact with critical cellular pathways involved in tumor growth and survival .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects. The compound has been classified with several hazard statements indicating potential skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) upon exposure. Long-term exposure may lead to more severe health effects, including damage to the nervous system and blood .

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that compounds structurally related to 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine HBr showed potent cytotoxicity. The results indicated a dose-dependent response in inhibiting cell proliferation in lines such as Mia PaCa-2 and PANC-1 .
  • Antimicrobial Assays : In vitro assays using disk diffusion methods revealed that derivatives of thiazole exhibited significant antimicrobial activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL for some compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications at specific positions on the thiazole or pyrimidine rings can lead to enhanced potency or reduced toxicity. For example, substituents on the aromatic ring have been found to significantly influence both antitumor and antimicrobial activities .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) based on analogous thiazolo[3,2-a]pyrimidine syntheses. For example, ethyl-substituted derivatives are synthesized via cyclocondensation of thiazole intermediates with β-ketoesters under reflux in ethanol . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the HBr salt. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Table 1: Synthesis Optimization Examples

PrecursorSolventCatalystYield (%)Reference
Thiazole intermediateEthanolNone65-70
β-ketoester derivativeAcetonitrilePiperidine78

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, ethyl group at δ 1.2–1.4 ppm). IR spectroscopy identifies hydroxyl (3200–3500 cm⁻¹) and HBr salt formation (broad peak ~2500 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond lengths/angles (e.g., C–Cl bond: 1.74 Å) .

Advanced Research Questions

Q. How can discrepancies in pharmacological activity data be resolved across studies?

  • Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from impurities or stereochemical differences. Employ orthogonal methods:

Reproducibility : Synthesize batches with strict purity controls (HPLC, elemental analysis).

Chiral Resolution : Use chiral HPLC or crystallization to isolate enantiomers .

In Silico Modeling : Dock the compound into target proteins (e.g., kinases) using software like AutoDock to predict binding modes .

Q. What strategies address challenges in crystallizing this compound for SCXRD?

  • Methodological Answer : Slow evaporation from ethanol/water mixtures (7:3 v/v) promotes crystal growth. If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement . For disordered solvent molecules, apply SQUEEZE in PLATON .

Table 2: Crystallographic Parameters

Space GroupBond Length (C–S)R FactorReference
P 11.81 Å0.054
C2/c1.79 Å0.062

Q. How do hydrogen bonding and ring puckering influence its bioactivity?

  • Methodological Answer : Hydrogen bonding networks (e.g., O–H···N interactions) stabilize binding to targets like kinases. Use graph set analysis (Etter’s rules) to classify motifs (e.g., R₂²(8) rings) . Ring puckering in the tetrahydro-pyrimidine moiety (Cremer-Pople parameters: θ = 15°, φ = 90°) affects conformational flexibility and binding pocket compatibility .

Data Contradiction Analysis

Q. Why do computational models conflict with experimental solubility data?

  • Methodological Answer : Force field inaccuracies (e.g., COSMO-RS vs. experimental logP) can mispredict solubility. Validate models via:

Solubility Assays : Shake-flask method in PBS (pH 7.4) and DMSO.

QSAR Adjustments : Include descriptors for HBr salt dissociation (e.g., pKa ~2.5) .

Key Takeaways for Researchers

  • Prioritize SCXRD for unambiguous structural confirmation .
  • Address bioactivity discrepancies via enantiomeric resolution and batch reproducibility .
  • Refine computational models using experimental physicochemical data (e.g., solubility, logD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.